biological activity of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid
biological activity of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid
Title: Biological Activity and Pharmacological Utility of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic Acid: A Pharmacophore Analysis Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid (CAS: 1396971-12-2), structurally recognized as N-(2-ethoxybenzoyl)serine, represents a highly versatile chemical scaffold in modern drug discovery. While frequently utilized as a chiral building block or intermediate, its true value lies in its dual-functional pharmacophore architecture. The molecule combines the hydrogen-bonding capacity of a serine core with the sterically demanding, lipophilic 2-ethoxybenzoyl moiety.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the biological activity of this compound by analyzing the proven mechanistic pathways of its structural derivatives. We will explore its utility in kinase inhibition, anti-angiogenesis, and mitotic disruption, supported by validated experimental workflows.
Structural Biology & Pharmacophore Rationale
To understand the , we must analyze the causality behind its structural components:
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The 2-Ethoxybenzoyl Group (Steric Director): In target binding, coplanarity between an aromatic ring and its adjacent amide bond often leads to flat, non-specific hydrophobic interactions. The bulky ethoxy group at the ortho position forces the aromatic ring out of coplanarity. This preorganizes the molecule into a highly specific 3D conformation, drastically improving binding affinity and selectivity within narrow enzymatic pockets, such as the ATP-binding cleft of kinases .
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The Serine Core (H-Bond Anchor): The 3-hydroxy-propionic acid moiety acts as a structural mimic of endogenous amino acids. The hydroxyl group serves as a critical hydrogen bond donor/acceptor, while the carboxylic acid facilitates ionic interactions with basic residues (e.g., lysine or arginine) in the target protein's active site.
Core Mechanistic Pathways
Kinase Inhibition (CDK/Akt Pathways)
Derivatives incorporating the 2-ethoxybenzoyl motif have shown profound efficacy as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs). The steric preorganization provided by the 2-ethoxy group allows these molecules to anchor deeply into the CDK4/6 hinge region. This interaction halts the phosphorylation of the retinoblastoma protein (pRb), effectively inducing G1/S phase cell cycle arrest and subsequent apoptosis in tumor models .
Anti-Angiogenesis via VEGF Modulation
Angiogenesis is a critical rate-limiting step in solid tumor expansion. Compounds featuring the 2-ethoxybenzoylamino substructure have been identified as potent anti-angiogenic agents. In vivo studies utilizing Ehrlich Ascites Tumor (EAT) models demonstrate that these derivatives significantly downregulate the secretion of Vascular Endothelial Growth Factor (VEGF), leading to the rapid collapse of tumor neovasculature .
Mitotic Disruption and Spindle Assembly
Recent phenotypic screening has identified 2-ethoxybenzoyl derivatives (such as the AK300 series) as potent mitotic arrest agents. These compounds bind directly to the Clathrin Heavy Chain (CLTC), a protein integral to both endocytosis and bipolar spindle formation during mitosis. Disruption of CLTC by the 2-ethoxybenzoyl pharmacophore leads to aberrant spindle assembly, elevated γ H2AX levels, and p53-dependent mitotic catastrophe .
Fig 1. Multi-target modulation pathways of 2-ethoxybenzoyl derivatives.
Quantitative Data Summary
To benchmark the biological activity of this pharmacophore class, the following table summarizes the structure-activity relationship (SAR) data of key 2-ethoxybenzoyl derivatives across multiple therapeutic targets.
| Target / Pathway | Representative Compound Class | Biological Effect | Potency (IC 50 / EC 50 ) | Reference |
| CDK4 / Cell Cycle | 2-ethoxybenzoyl pyrimidines | G1/S Phase Arrest | ~2 - 15 nM | |
| CLTC / Mitosis | 2-ethoxybenzoyl piperazines | Spindle Assembly Disruption | ~50 - 75 nM | |
| VEGF / Angiogenesis | 2-ethoxybenzoylamino benzamines | Decreased Vessel Formation | ~10 - 50 µM |
Experimental Methodologies: Self-Validating Systems
In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems —meaning the assay inherently proves its own accuracy before any compound data is accepted.
Workflow 1: Self-Validating In Vitro Kinase Inhibition Assay
Causality: To prove that the 2-ethoxybenzoyl derivative is a true ATP-competitive inhibitor, we must measure the depletion of ATP. We use a luminescence-based assay where residual ATP generates light.
Step-by-Step Protocol:
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Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
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Internal Controls (Critical):
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Positive Control (0% Activity): 10 µM Staurosporine (Pan-kinase inhibitor).
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Negative Control (100% Activity): 1% DMSO vehicle.
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Incubation: Add 5 µL of the compound to a 384-well plate. Add 10 µL of the target kinase (e.g., CDK4/Cyclin D1) and 10 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.
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Detection: Add 25 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate reader.
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Self-Validation (Z'-Factor): Before calculating the IC 50 , calculate the Z'-factor using the positive and negative controls. Assay is only valid if Z' > 0.5.
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Orthogonal Validation: Biochemical hits must be validated in cells. Treat HCT116 cells with the compound for 24 hours, lyse, and perform a Western Blot for phosphorylated pRb (Ser780/Ser795) to confirm intracellular target engagement.
Fig 2. Self-validating high-throughput kinase assay workflow for hit validation.
Workflow 2: Cellular Angiogenesis (VEGF) Secretion Assay
Causality: To ensure the reduction in VEGF is due to specific downregulation and not general compound toxicity, cell viability must be measured in parallel with VEGF secretion.
Step-by-Step Protocol:
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Cell Seeding: Seed Ehrlich Ascites Tumor (EAT) cells or HUVECs in a 96-well plate at 1×104 cells/well. Incubate overnight.
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Treatment: Treat cells with the 2-ethoxybenzoylamino derivative (1 µM to 50 µM) for 48 hours.
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Supernatant Harvest: Carefully remove 100 µL of the supernatant for VEGF quantification via Human VEGF Quantikine ELISA kit.
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Viability Counter-Screen (Self-Validation): Immediately add MTT reagent to the remaining cells in the plate. Incubate for 4 hours, lyse, and read absorbance at 570 nm.
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Analysis: Normalize the VEGF ELISA concentration to the MTT viability readout. A true anti-angiogenic hit will show a dose-dependent decrease in VEGF with minimal impact on MTT absorbance.
Conclusion
The 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid scaffold is far more than a simple synthetic intermediate. By leveraging the steric preorganization of the 2-ethoxybenzoyl group and the biomimetic hydrogen-bonding of the serine core, researchers can design highly potent, ATP-competitive kinase inhibitors, anti-angiogenic modulators, and mitotic disruptors. Rigorous, self-validating assay workflows remain essential to translating these pharmacophoric advantages into viable clinical candidates.
References
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Discovery ofmethanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry.[Link]
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2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion. Bioorganic & Medicinal Chemistry Letters.[Link]
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Spindle Assembly Disruption and Cancer Cell Apoptosis with a CLTC-Binding Compound. Molecular Cancer Research.[Link]
